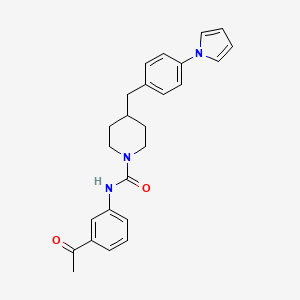

AMRI-59

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H27N3O2 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-4-[(4-pyrrol-1-ylphenyl)methyl]piperidine-1-carboxamide |

InChI |

InChI=1S/C25H27N3O2/c1-19(29)22-5-4-6-23(18-22)26-25(30)28-15-11-21(12-16-28)17-20-7-9-24(10-8-20)27-13-2-3-14-27/h2-10,13-14,18,21H,11-12,15-17H2,1H3,(H,26,30) |

InChI Key |

FSTSUVAXEIXJCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)CC3=CC=C(C=C3)N4C=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

AMRI-59: A Technical Guide to its Mechanism of Action as a Peroxiredoxin I Inhibitor and Radiosensitizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMRI-59 has been identified as a specific pharmaceutical inhibitor of Peroxiredoxin I (PRX I) enzyme activity.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its role as a radiosensitizer in non-small cell lung cancer (NSCLC). The information presented is primarily derived from a key study that has elucidated the molecular pathways affected by this compound, both in vitro and in vivo.[1][2][3] This document summarizes the core findings, presents quantitative data in a structured format, details the experimental protocols used in the foundational research, and provides visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a targeted inhibitor of Peroxiredoxin I (PRX I), an antioxidant enzyme that is often overexpressed in cancer cells and contributes to their resistance to therapies that induce oxidative stress, such as ionizing radiation (IR). The primary mechanism of this compound involves the disruption of the catalytic cycle of PRX I. Specifically, it interferes with the oxidation of the catalytic site cysteine residue (Cys-SH) by hydrogen peroxide (H₂O₂). This inhibition leads to an accumulation of intracellular reactive oxygen species (ROS).

When used in combination with ionizing radiation, this compound synergistically enhances the production of ROS, leading to a cascade of downstream events that culminate in apoptotic cell death. The key signaling pathway activated is the ROS/γH2AX/caspase pathway, which is coupled with the suppression of the pro-survival ERK signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Radiosensitizing Effects of this compound

| Cell Line | This compound Concentration (μM) | Dose Enhancement Ratio (DER) |

| NCI-H460 | 30 | 1.51[1] |

| NCI-H1299 | 30 | 2.12[1] |

Table 2: In Vivo Tumor Growth Delay with this compound and Ionizing Radiation (IR)

| Cell Line | Treatment Group | Tumor Growth Delay (days) | Enhancement Factor |

| NCI-H460 | This compound + IR | 26.98[1] | 1.73[1] |

| NCI-H1299 | This compound + IR | 14.88[1] | 1.37[1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound as a Radiosensitizer

The following diagram illustrates the molecular cascade initiated by this compound in combination with ionizing radiation.

Caption: Signaling pathway of this compound as a radiosensitizer.

Experimental Workflow for In Vitro Analysis

The diagram below outlines the general workflow for the in vitro experiments.

Caption: General workflow for in vitro experiments.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research.

Cell Culture and Reagents

-

Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines NCI-H460 and NCI-H1299 were used.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured in a humidified atmosphere of 5% CO₂ at 37°C.

-

This compound: The compound was synthesized and prepared in dimethyl sulfoxide (DMSO) for in vitro experiments.

Clonogenic Assay

-

Objective: To assess the long-term survival of cells after treatment with this compound and/or ionizing radiation.

-

Procedure:

-

Cells were seeded in 6-well plates at a density of 500-2000 cells per well.

-

After 24 hours, cells were treated with various concentrations of this compound for 4 hours.

-

Following this compound treatment, cells were irradiated with a ⁶⁰Co γ-ray source at doses ranging from 2 to 8 Gy.

-

The medium was replaced, and cells were incubated for 10-14 days to allow for colony formation.

-

Colonies were fixed with 100% methanol and stained with 0.5% crystal violet.

-

Colonies containing 50 or more cells were counted.

-

-

Data Analysis: The surviving fraction was calculated as the (number of colonies formed / (number of cells seeded × plating efficiency)) for each treatment group.

Apoptosis Assays

-

Propidium Iodide (PI) Uptake Assay:

-

Objective: To quantify the percentage of apoptotic cells.

-

Procedure:

-

Cells were seeded in 6-well plates and treated with this compound and/or IR.

-

After treatment, cells were harvested, washed with PBS, and stained with a solution containing PI.

-

The percentage of PI-positive cells was determined by flow cytometry.

-

-

-

Caspase-3 Activity Assay:

-

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

-

Procedure:

-

Cells were treated as described above.

-

Cell lysates were prepared, and protein concentration was determined.

-

Caspase-3 activity was measured using a colorimetric assay kit according to the manufacturer's instructions, which typically involves the cleavage of a specific substrate (e.g., DEVD-pNA) and measurement of the resulting chromophore at 405 nm.

-

-

Measurement of Intracellular ROS

-

Objective: To quantify the levels of intracellular reactive oxygen species.

-

Procedure:

-

Cells were seeded in 6-well plates and treated with this compound and/or IR.

-

After treatment, cells were incubated with 10 μM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

DCFH-DA is oxidized by ROS to the highly fluorescent compound dichlorofluorescein (DCF).

-

The fluorescence intensity was measured by flow cytometry.

-

Mitochondrial Membrane Potential (MMP) Measurement

-

Objective: To assess changes in the mitochondrial membrane potential, an indicator of mitochondrial dysfunction and apoptosis.

-

Procedure:

-

Cells were treated as described above.

-

Cells were stained with JC-1, a cationic dye that accumulates in mitochondria in a potential-dependent manner.

-

In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

-

The ratio of red to green fluorescence was measured by flow cytometry.

-

Immunoblotting (Western Blotting)

-

Objective: To detect the expression levels of specific proteins involved in the signaling pathways.

-

Procedure:

-

Cells were treated, and whole-cell lysates were prepared using a lysis buffer.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., γH2AX, p-ERK, total ERK, cleaved caspase-3, β-actin).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Study

-

Objective: To evaluate the efficacy of this compound as a radiosensitizer in a preclinical animal model.

-

Animal Model: Male BALB/c nude mice (5-6 weeks old).

-

Procedure:

-

NCI-H460 or NCI-H1299 cells were subcutaneously injected into the flanks of the mice.

-

When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to treatment groups: (1) vehicle control, (2) this compound alone, (3) IR alone, (4) this compound in combination with IR.

-

This compound was administered via intraperitoneal injection.

-

Tumors were locally irradiated with a specific dose of γ-rays.

-

Tumor volume was measured regularly using calipers and calculated using the formula: (length × width²) / 2.

-

At the end of the study, tumors were excised for further analysis (e.g., immunohistochemistry for apoptosis markers).

-

Conclusion

This compound demonstrates a clear mechanism of action as a peroxiredoxin I inhibitor, leading to increased intracellular ROS and enhanced sensitivity of non-small cell lung cancer cells to ionizing radiation. The synergistic effect of this compound and IR is mediated through the activation of the ROS/γH2AX/caspase apoptotic pathway and the suppression of pro-survival ERK signaling.[1] The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the peroxiredoxin system in cancer therapy. Further investigation into the broader applications and potential resistance mechanisms of this compound is warranted.

References

- 1. This compound functions as a radiosensitizer via peroxiredoxin I-targeted ROS accumulation and apoptotic cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

AMRI-59 as a Peroxiredoxin I Inhibitor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxiredoxin I (Prdx1) is a key antioxidant enzyme frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy. Its role in scavenging reactive oxygen species (ROS) makes it a compelling target for anticancer drug development. AMRI-59 has been identified as a specific inhibitor of Prdx1, demonstrating potential as a radiosensitizer in non-small cell lung cancer (NSCLC) cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualization of the associated signaling pathways.

Introduction to Peroxiredoxin I (Prdx1) and this compound

Peroxiredoxins (PRDXs) are a ubiquitous family of antioxidant enzymes that play a crucial role in cellular redox homeostasis by catalyzing the reduction of hydrogen peroxide, organic hydroperoxides, and peroxynitrite.[1] Prdx1, a typical 2-Cys peroxiredoxin, is a major player in this family and is known to be involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] In the context of cancer, the overexpression of Prdx1 has been linked to tumor growth and resistance to treatments like radiotherapy by mitigating oxidative stress.[2]

This compound was identified as a specific inhibitor of Prdx1 through a novel screening system utilizing a modified activity assay for mammalian Prdx1 with yeast Thioredoxin (yTrx) and yeast Thioredoxin Reductase (yTrxR).[3] This compound has been characterized as an anticancer candidate that functions by disrupting ROS homeostasis, which can trigger cancer cell death through various signaling pathways.[3]

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the peroxidase activity of Prdx1. The catalytic cycle of Prdx1 involves the oxidation of its N-terminal conserved cysteine (Cys52) by hydrogen peroxide to cysteine sulfenic acid (Cys52-SOH). This intermediate then reacts with the Cys173 of the other subunit to form an intermolecular disulfide bond, which is subsequently reduced. This compound disrupts the initial oxidation of the catalytic cysteine by H₂O₂, leading to an accumulation of intracellular ROS.[3]

This increase in ROS has several downstream consequences that contribute to the anticancer and radiosensitizing effects of this compound:

-

Induction of Apoptosis: The accumulation of ROS leads to the disruption of the mitochondrial potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[3]

-

DNA Damage: Increased ROS levels contribute to DNA damage, as evidenced by the increased expression of the DNA damage marker γH2AX.[3]

-

Modulation of Signaling Pathways: this compound, through ROS accumulation, suppresses the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the activity of the transcription factor CREB-1, both of which are involved in cell survival signaling.[3]

Quantitative Data

The efficacy of this compound as a Prdx1 inhibitor and a radiosensitizer has been quantified in several studies. The following tables summarize the key quantitative data.

| Cell Line | IC50 of this compound (μM) |

| NCI-H460 | 4.5 |

| NCI-H1299 | 21.9 |

| Table 1: In vitro cytotoxicity of this compound in non-small cell lung cancer cell lines.[4] |

| Cell Line | This compound Concentration (μM) | Radiation Dose (Gy) for SF=0.1 | Dose Enhancement Ratio (DER) |

| NCI-H460 | 10 | 3.8 | 1.35 |

| 30 | 3.3 | 1.52 | |

| NCI-H1299 | 10 | 4.03 | 1.35 |

| 30 | 3.2 | 1.83 | |

| Table 2: In vitro radiosensitizing effect of this compound in NSCLC cell lines, as determined by clonogenic assay.[4] |

| Xenograft Model | Treatment | Tumor Growth Delay (days) | Enhancement Factor |

| NCI-H460 | This compound + IR | 26.98 | 1.73 |

| NCI-H1299 | This compound + IR | 14.88 | 1.37 |

| Table 3: In vivo radiosensitizing effect of this compound in NSCLC xenograft models.[4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its radiosensitizing effects by inhibiting Prdx1.

Caption: Signaling pathway of this compound-mediated radiosensitization.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow to characterize the effects of a Prdx1 inhibitor like this compound.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

Peroxiredoxin I (Prdx1) Inhibition Assay

This protocol is based on the modified assay used for high-throughput screening of Prdx1 inhibitors.

Principle: The peroxidase activity of Prdx1 is measured by coupling the reduction of H₂O₂ to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm. The assay utilizes yeast thioredoxin (yTrx) and thioredoxin reductase (yTrxR) as the electron-donating system.

Reagents:

-

Reaction Buffer: 50 mM HEPES (pH 7.0), 1 mM EDTA, 0.1 mM NADPH.

-

Yeast Thioredoxin (yTrx) solution.

-

Yeast Thioredoxin Reductase (yTrxR) solution.

-

Recombinant human Prdx1.

-

Hydrogen Peroxide (H₂O₂).

-

This compound or other test compounds.

Procedure:

-

Prepare a reaction mixture containing reaction buffer, yTrx, and yTrxR in a 96-well plate.

-

Add Prdx1 to the reaction mixture.

-

Add varying concentrations of this compound or test compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding H₂O₂.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the rate of NADPH oxidation. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.

Clonogenic Assay

Principle: This assay assesses the ability of a single cell to grow into a colony, thereby measuring the reproductive viability of cells after treatment.

Procedure:

-

Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

-

Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubate the plates for 10-14 days until visible colonies are formed.

-

Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Count the number of colonies (typically containing >50 cells).

-

Calculate the surviving fraction for each treatment group and plot the data to generate cell survival curves.

Reactive Oxygen Species (ROS) Measurement

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

-

Plate cells in a 96-well plate or on coverslips and treat with this compound and/or radiation as required.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Load the cells with DCFH-DA (e.g., 10-20 µM) in serum-free medium and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope (excitation/emission ~485/535 nm).

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

Procedure:

-

Treat cells with this compound and/or radiation, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., γH2AX, phospho-ERK, cleaved caspase-3, and a loading control like β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

In Vivo Xenograft Study

Principle: To evaluate the efficacy of this compound as a radiosensitizer in a living organism, human cancer cells are implanted into immunodeficient mice to form tumors.

Procedure:

-

Subcutaneously inject a suspension of human NSCLC cells (e.g., NCI-H460 or NCI-H1299) into the flank of immunodeficient mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to different treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.

-

Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule.

-

Deliver a localized dose of radiation to the tumors.

-

Measure the tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for protein markers).

Conclusion

This compound represents a promising therapeutic candidate for targeting Prdx1 in cancer. Its ability to inhibit Prdx1, leading to ROS accumulation and subsequent apoptosis, particularly in combination with radiotherapy, highlights its potential as a potent radiosensitizer. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic utility of this compound and other Prdx1 inhibitors. Future studies should focus on elucidating the detailed binding mode of this compound to Prdx1, its selectivity for different peroxiredoxin isoforms, and its efficacy in a broader range of cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound functions as a radiosensitizer via peroxiredoxin I-targeted ROS accumulation and apoptotic cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prdx1 Interacts with ASK1 upon Exposure to H2O2 and Independently of a Scaffolding Protein - PMC [pmc.ncbi.nlm.nih.gov]

AMRI-59: A Technical Guide to its Mechanism of Action via Reactive Oxygen Species Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMRI-59 is a novel small molecule inhibitor that has demonstrated significant potential as a radiosensitizer, particularly in the context of non-small cell lung cancer. Its primary mechanism of action involves the targeted inhibition of peroxiredoxin I (PRX I), a key enzyme in the cellular antioxidant defense system. This inhibition leads to a significant accumulation of intracellular reactive oxygen species (ROS), triggering a cascade of signaling events that culminate in apoptotic cell death. This technical guide provides an in-depth overview of the core mechanism of this compound, detailing the associated signaling pathways, experimental protocols for its evaluation, and quantitative data from key studies.

Core Mechanism of Action: PRX I Inhibition and ROS Accumulation

This compound functions as a specific pharmaceutical inhibitor of peroxiredoxin I (PRX I) enzymatic activity.[1][2] PRX I is a crucial antioxidant enzyme that catalyzes the reduction of hydrogen peroxide (H₂O₂) and other peroxides, thereby protecting cells from oxidative stress. By inhibiting PRX I, this compound disrupts this protective mechanism, leading to an accumulation of intracellular ROS.[3] This elevated level of ROS is a central driver of the downstream cellular effects observed with this compound treatment, particularly when used in combination with ionizing radiation (IR).[1][2]

Signaling Pathways Activated by this compound-Induced ROS

The accumulation of ROS initiated by this compound triggers a multi-faceted signaling cascade that promotes apoptosis and enhances the efficacy of radiotherapy. The key components of this pathway are outlined below.

DNA Damage Response

The increased oxidative stress leads to damage to cellular macromolecules, including DNA. This is evidenced by the increased expression of γH2AX, a well-established marker for DNA double-strand breaks.[1][2]

Mitochondrial Dysfunction

This compound, especially in combination with IR, causes a disruption of the mitochondrial membrane potential.[3] This mitochondrial stress contributes to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[3]

Modulation of MAPK/ERK Pathway

The induced ROS accumulation leads to the suppression of Extracellular signal-regulated kinase (ERK) phosphorylation.[1][2] The ERK pathway is typically involved in cell survival and proliferation, so its suppression shifts the cellular balance towards apoptosis.

Apoptosis Execution

The culmination of DNA damage, mitochondrial dysfunction, and ERK suppression is the activation of the executioner caspase, caspase-3.[1][2] Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates.

Quantitative Data

The efficacy of this compound as a radiosensitizer has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Radiosensitization by this compound

| Cell Line | Treatment | Dose Enhancement Ratio (DER) |

| NCI-H460 | 30 µM this compound | 1.51[1][2] |

| NCI-H1299 | 30 µM this compound | 2.12[1][2] |

Table 2: In Vivo Tumor Growth Delay with this compound and Irradiation

| Cell Line Xenograft | Treatment | Tumor Growth Delay (days) | Enhancement Factor |

| NCI-H460 | This compound + IR | 26.98[1][2] | 1.73[1][2] |

| NCI-H1299 | This compound + IR | 14.88[1][2] | 1.37[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Measurement of Intracellular ROS

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) with flow cytometry to quantify intracellular ROS levels. H₂DCFDA is a cell-permeant, non-fluorescent probe that is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

H₂DCFDA (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Flow cytometer with 488 nm excitation laser and 525-535 nm emission filter

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound, Ionizing Radiation (IR), or a combination, including appropriate vehicle controls.

-

Staining: Following treatment, wash the cells with warm PBS or HBSS. Incubate the cells with a working solution of 5-10 µM H₂DCFDA in serum-free medium or PBS for 30 minutes at 37°C in the dark.

-

Harvesting: Detach adherent cells using trypsin or a gentle cell scraper. Resuspend cells in PBS.

-

Flow Cytometry: Analyze the cells immediately on a flow cytometer. Excite the DCF at 488 nm and collect the emission signal around 529 nm (typically in the FITC channel).

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the DCF signal. An increase in MFI corresponds to a higher level of intracellular ROS.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cell reproductive viability after treatment.

Materials:

-

6-well culture plates

-

Cell culture medium

-

Trypsin-EDTA

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

0.5% Crystal Violet staining solution

Procedure:

-

Cell Seeding: Harvest a single-cell suspension. Plate a precise number of cells (e.g., 200, 500, 1000 cells/well) into 6-well plates. The number of cells seeded should be optimized based on the expected toxicity of the treatment.

-

Treatment: Allow cells to attach for several hours. Treat the cells with varying doses of this compound and/or ionizing radiation.

-

Incubation: Incubate the plates for 10-14 days at 37°C in a CO₂ incubator, allowing colonies to form.

-

Fixation and Staining: Wash the wells with PBS. Fix the colonies with the fixation solution for 10-15 minutes. Stain with 0.5% Crystal Violet for at least 30 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the Plating Efficiency (PE) for control cells and the Surviving Fraction (SF) for treated cells. The Dose Enhancement Ratio (DER) can be calculated from the survival curves.

Immunoblotting

This technique is used to detect and quantify specific proteins (e.g., γH2AX, p-ERK, cleaved caspase-3) in cell lysates.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (specific to γH2AX, p-ERK, cleaved caspase-3, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity relative to the loading control to determine changes in protein expression.

In Vivo Xenograft Studies

This protocol outlines the use of a mouse xenograft model to evaluate the in vivo efficacy of this compound as a radiosensitizer.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Tumor cells (e.g., NCI-H460, NCI-H1299)

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Radiation source (e.g., X-ray irradiator)

-

This compound formulation for in vivo administration

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10⁶ cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, this compound alone, IR alone, this compound + IR).

-

Treatment: Administer this compound via the appropriate route (e.g., intraperitoneal injection) according to the predetermined schedule. For radiation treatment, mice are often anesthetized and shielded, with only the tumor area exposed to a specific dose of IR.

-

Monitoring: Measure tumor volume (e.g., Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration. The time taken for tumors to reach a certain volume (tumor growth delay) is a key parameter. At the end of the study, tumors can be excised for further analysis (e.g., immunoblotting, immunohistochemistry).

References

AMRI-59: A Technical Guide to its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and signaling pathways associated with AMRI-59-induced apoptosis in cancer cells. The information presented is collated from peer-reviewed research to support further investigation and drug development efforts.

Core Mechanism of Action

This compound has been identified as a specific inhibitor of Peroxiredoxin I (PRX I), an enzyme involved in scavenging reactive oxygen species (ROS).[1][2] By inhibiting PRX I, this compound disrupts the intracellular ROS homeostasis, leading to an accumulation of ROS. This elevated ROS level triggers downstream signaling cascades that ultimately result in apoptotic cell death.[1][2] Notably, this compound has been shown to function as a radiosensitizer, enhancing the efficacy of ionizing radiation (IR) in killing cancer cells.[1][2][3][4]

Quantitative Analysis of this compound Efficacy

The following tables summarize the key quantitative data from studies on this compound's effect on non-small cell lung cancer (NSCLC) cell lines, NCI-H460 and NCI-H1299.

| Cell Line | Treatment | Dose Enhancement Ratio | Reference |

| NCI-H460 | 30 μM this compound | 1.51 | [2] |

| NCI-H1299 | 30 μM this compound | 2.12 | [2] |

| Cell Line | Treatment | Tumor Growth Delay (days) | Enhancement Factor | Reference |

| NCI-H460 (Xenograft) | This compound + IR | 26.98 | 1.73 | [1][2] |

| NCI-H1299 (Xenograft) | This compound + IR | 14.88 | 1.37 | [1][2] |

| Cell Line | Treatment | Apoptosis Enhancement | Reference |

| NCI-H460 | This compound + IR | >30% | [3] |

| NCI-H1299 | This compound + IR | >30% | [3] |

Signaling Pathways of this compound-Induced Apoptosis

This compound, particularly in combination with ionizing radiation, instigates apoptosis through a multi-faceted signaling cascade. The primary mechanism involves the inhibition of PRX I, leading to ROS accumulation. This, in turn, activates the ROS/γH2AX/caspase pathway and suppresses the ERK signaling pathway.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

-

Cell Lines: NCI-H460 and NCI-H1299 human non-small cell lung cancer cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Clonogenic Survival Assay

This assay is used to determine the long-term survival of cells after treatment.

-

Seeding: Cells are seeded into 60 mm dishes at a density of 500-1000 cells/dish.

-

Treatment: After 24 hours, cells are treated with this compound and/or ionizing radiation.

-

Incubation: Cells are incubated for 10-14 days to allow for colony formation.

-

Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.

-

Counting: Colonies containing at least 50 cells are counted.

-

Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to that in the control group.

Apoptosis Assay (Propidium Iodide Uptake)

This method quantifies the percentage of apoptotic cells.

-

Cell Preparation: Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation.[5]

-

Washing: Cells are washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in a binding buffer containing Propidium Iodide (PI).

-

Incubation: The cell suspension is incubated in the dark at room temperature.

-

Flow Cytometry: The percentage of PI-positive cells (late apoptotic and necrotic cells) is determined using a flow cytometer.

A more specific protocol using Annexin V and PI staining can differentiate between early and late apoptosis.

-

Cell Preparation: Prepare single-cell suspensions from untreated (control) and treated cells.

-

Washing: Wash cells with cold PBS.

-

Resuspension: Resuspend cells in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate at room temperature for 15 minutes in the dark.

-

Analysis: Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Cells are lysed to release intracellular contents.

-

Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter is added to the cell lysate.

-

Incubation: The reaction is incubated to allow for cleavage of the substrate by active caspase-3.

-

Detection: The signal from the cleaved reporter is measured using a spectrophotometer or fluorometer.

-

Quantification: Caspase-3 activity is proportional to the signal intensity.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway (e.g., γH2AX, phosphorylated ERK, cleaved caspase-3).

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

Protein Quantification: The concentration of protein in each sample is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is then captured.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Caption: Experimental workflow for this compound evaluation.

References

- 1. oncotarget.com [oncotarget.com]

- 2. This compound functions as a radiosensitizer via peroxiredoxin I-targeted ROS accumulation and apoptotic cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound functions as a radiosensitizer via peroxiredoxin I-targeted ROS accumulation and apoptotic cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

AMRI-59: A Technical Guide to its Role in Radiosensitization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AMRI-59's function as a radiosensitizing agent, with a focus on its mechanism of action, experimental validation, and relevant signaling pathways. The information presented is collated from preclinical studies to offer a comprehensive resource for professionals in the fields of oncology and drug development.

Core Mechanism of Action: Targeting Peroxiredoxin I

This compound has been identified as a specific inhibitor of the peroxiredoxin (PRX) I enzyme.[1][2][3][4] PRXs are crucial ROS scavengers, and their overexpression in various cancers contributes to treatment resistance.[1] this compound's inhibition of PRX I leads to an accumulation of intracellular reactive oxygen species (ROS), which plays a central role in its radiosensitizing effect.[1][3] The combination of this compound with ionizing radiation (IR) synergistically enhances ROS production, leading to increased cellular damage and apoptotic cell death in cancer cells.[1][3]

Quantitative Efficacy of this compound in Radiosensitization

The radiosensitizing effects of this compound have been quantified in non-small cell lung cancer (NSCLC) cell lines, NCI-H460 and NCI-H1299. The data demonstrates a significant enhancement of radiation-induced cell killing in the presence of this compound.

In Vitro Radiosensitization

| Cell Line | This compound Concentration (µM) | Dose Enhancement Ratio (DER) |

| NCI-H460 | 10 | 1.35 |

| 30 | 1.51[1][2][3] | |

| NCI-H1299 | 10 | 1.35 |

| 30 | 2.12[1][2][3] |

Table 1: In vitro dose enhancement ratios of this compound in NSCLC cell lines.

In Vivo Tumor Growth Delay

In xenograft models using NCI-H460 and NCI-H1299 cells, the combination of this compound and ionizing radiation resulted in a significant delay in tumor growth compared to radiation alone.

| Cell Line | Treatment | Tumor Growth Delay (days) | Enhancement Factor |

| NCI-H460 | This compound + IR | 26.98 | 1.73[1][2][3] |

| NCI-H1299 | This compound + IR | 14.88 | 1.37[1][2][3] |

Table 2: In vivo tumor growth delay and enhancement factors in NSCLC xenograft models.

Signaling Pathways Modulated by this compound and Radiation

The synergistic effect of this compound and ionizing radiation is mediated through the modulation of specific intracellular signaling pathways. The primary mechanism involves the accumulation of ROS, which triggers a cascade of events leading to apoptosis.

ROS-Mediated Apoptotic Pathway

Caption: this compound and IR induced ROS-mediated apoptotic pathway.

Suppression of ERK Survival Pathway

Concurrently with the activation of apoptosis, the combination treatment leads to the suppression of the ERK signaling pathway, a key component of cell survival.

References

- 1. oncotarget.com [oncotarget.com]

- 2. This compound functions as a radiosensitizer via peroxiredoxin I-targeted ROS accumulation and apoptotic cell death induction. | University of Kentucky College of Arts & Sciences [aaas.as.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. Impact of DNA damage response defects in cancer cells on response to immunotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of AMRI-59, a Novel Peroxiredoxin I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMRI-59 is a novel small molecule inhibitor of Peroxiredoxin I (PrxI), an antioxidant enzyme frequently overexpressed in various cancers. By targeting PrxI, this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This targeted increase in oxidative stress preferentially induces apoptosis in cancer cells, which are often more vulnerable to such disruptions than their normal counterparts. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data, positioning it as a promising candidate for cancer therapy.

Discovery of this compound

This compound was identified as a potent inhibitor of Peroxiredoxin I (PrxI) with significant anti-tumor activity. The discovery process likely involved screening of a chemical library for compounds that could modulate the peroxidase activity of PrxI. The compound, with the chemical name N-(4-acetylphenyl)-1-(4-(1H-pyrrol-1-yl)benzyl)piperidine-4-carboxamide, was found to effectively increase cellular ROS levels, leading to cancer cell death.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is essential for its further study and development. While the primary literature provides the final structure, a complete synthetic route with reaction conditions and purification methods would typically be found in supplementary materials or patent filings. The synthesis likely involves the coupling of a substituted piperidine core with appropriate aromatic moieties.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the antioxidant enzyme Peroxiredoxin I. This inhibition leads to an accumulation of intracellular reactive oxygen species (ROS). The elevated ROS levels then trigger apoptotic signaling pathways, including both the mitochondria-dependent and the apoptosis signal-regulating kinase 1 (ASK1)-mediated pathways, ultimately leading to programmed cell death in cancer cells.

Peroxiredoxin I Signaling Pathway and the Impact of this compound

Peroxiredoxin I is a key enzyme in the cellular defense against oxidative stress. It catalyzes the reduction of peroxides, thereby protecting cells from ROS-induced damage. In many cancer cells, PrxI is overexpressed, contributing to their survival and resistance to therapy. This compound's inhibition of PrxI disrupts this protective mechanism. The resulting increase in ROS activates ASK1, a key signaling molecule in the stress-response pathway, which in turn activates downstream kinases leading to apoptosis.

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Adenocarcinoma | Data to be populated from specific studies |

| OVCAR3 | Ovarian Cancer | Data to be populated from specific studies |

| PC-3 | Prostate Cancer | Data to be populated from specific studies |

| HCT116 | Colon Cancer | Data to be populated from specific studies |

Note: Specific IC50 values need to be extracted from the primary literature (Yang YJ, et al. 2016 and other relevant studies).

In vivo studies using mouse xenograft models with A549 cells have shown significant anti-tumor activity of this compound with no apparent acute toxicity at effective doses.

| Treatment Group | Tumor Volume (mm³) | Body Weight (g) |

| Vehicle Control | Data to be populated | Data to be populated |

| This compound (dose) | Data to be populated | Data to be populated |

Note: Specific in vivo data needs to be extracted from the primary literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is used to detect the levels of key proteins in the signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., PrxI, p-ASK1, Cleaved Caspase-3, ß-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Intracellular ROS Detection

This protocol measures the level of intracellular ROS generated by this compound treatment.

-

Cell Treatment: Seed cells in a 6-well plate or on glass coverslips and treat with this compound for the specified time.

-

Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject A549 human lung adenocarcinoma cells (5 x 10⁶ cells) into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion

This compound represents a promising new approach to cancer therapy by targeting the redox biology of cancer cells. Its specific inhibition of Peroxiredoxin I leads to a lethal accumulation of ROS, triggering apoptosis. The data presented in this guide underscores the potential of this compound as a lead compound for the development of novel anticancer drugs. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

AMRI-59: A Technical Guide to its Radiosensitizing Impact on Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AMRI-59, a specific inhibitor of Peroxiredoxin I (PRX I), and its role as a potent radiosensitizer in non-small cell lung cancer (NSCLC). This document outlines the core mechanism of action, presents key quantitative data from preclinical studies, details the experimental protocols used for its evaluation, and visualizes the critical signaling pathways involved.

Core Mechanism of Action

This compound enhances the efficacy of ionizing radiation (IR) in NSCLC by targeting the antioxidant enzyme PRX I.[1][2][3] Inhibition of PRX I disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[3][4] This surge in intracellular ROS inflicts significant DNA damage, marked by an increase in γH2AX, and suppresses the pro-survival ERK signaling pathway.[3] The culmination of these events is the activation of caspase-3, a key executioner of apoptosis, leading to programmed cell death in cancer cells.[3][4]

Quantitative Data Summary

The efficacy of this compound as a radiosensitizer has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings for two common NSCLC cell lines, NCI-H460 and NCI-H1299.

Table 1: In Vitro Radiosensitization Effect of this compound

| Cell Line | This compound Concentration (μM) | Dose Enhancement Ratio (DER) |

| NCI-H460 | 10 | 1.35 |

| 30 | 1.52 | |

| NCI-H1299 | 10 | 1.35 |

| 30 | 1.83 | |

| Data sourced from clonogenic assays. The DER indicates the factor by which the radiation dose can be reduced in the presence of this compound to achieve the same level of cell killing.[1] |

Table 2: In Vivo Tumor Growth Delay with this compound and Ionizing Radiation

| Cell Line | Treatment Group | Tumor Growth Delay (Days) | Enhancement Factor |

| NCI-H460 | This compound + IR | 26.98 | 1.73 |

| NCI-H1299 | This compound + IR | 14.88 | 1.37 |

| Tumor growth delay was measured in a xenograft mouse model. The enhancement factor reflects the increased efficacy of the combination therapy compared to radiation alone.[3] |

Signaling and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures discussed in this guide.

Signaling Pathway of this compound in NSCLC

Caption: Mechanism of this compound-induced radiosensitization in NSCLC.

Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for assessing this compound's in vivo efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Reagents

-

Cell Lines: Human non-small cell lung cancer cell lines NCI-H460 and NCI-H1299 were utilized.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were incubated at 37°C in a humidified atmosphere of 5% CO2.

-

This compound: The compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

Clonogenic Assay (Colony Formation Assay)

-

Cell Seeding: NSCLC cells were seeded into 6-well plates at a density of 500-1000 cells per well.

-

This compound Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound (10 μM or 30 μM) for 4 hours.[1]

-

Irradiation: Following this compound treatment, cells were exposed to γ-ionizing radiation at doses ranging from 2 to 8 Gy.

-

Incubation: The medium was replaced, and the plates were incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies were fixed with a mixture of methanol and acetic acid (3:1) and stained with 0.5% crystal violet. Colonies containing at least 50 cells were counted.

-

Data Analysis: The surviving fraction for each treatment was calculated relative to the untreated control. The Dose Enhancement Ratio (DER) was determined from the dose-response curves.

Western Blot Analysis

-

Protein Extraction: Cells were treated with this compound and/or IR, then lysed using RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 μg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for PRX I, γH2AX, p-ERK, total ERK, cleaved caspase-3, and β-actin (as a loading control).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Six-week-old male BALB/c nude mice were used for the study.[4]

-

Tumor Cell Implantation: NCI-H460 or NCI-H1299 cells (5 x 10^6 cells in 100 μL of PBS) were injected subcutaneously into the right flank of each mouse.

-

Tumor Growth and Grouping: When tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to one of four treatment groups: (1) vehicle control, (2) this compound alone, (3) IR alone, and (4) this compound in combination with IR.

-

Treatment Administration:

-

This compound was administered via intraperitoneal injection.

-

Ionizing radiation was delivered locally to the tumor site.

-

-

Monitoring: Tumor volume and mouse body weight were measured every 2-3 days. Tumor volume was calculated using the formula: (length × width²) / 2.

-

Endpoint Analysis: The study endpoint was reached when tumors in the control group reached a predetermined size. Tumor growth delay was calculated as the difference in the time required for tumors in the treated groups to reach a specific volume compared to the control group.[3] Tumors were also excised for histological analysis and measurement of apoptotic markers.

References

- 1. This compound functions as a radiosensitizer via peroxiredoxin I-targeted ROS accumulation and apoptotic cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound functions as a radiosensitizer via peroxiredoxin I-targeted ROS accumulation and apoptotic cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Beyond Peroxiredoxin I: An In-depth Technical Guide to the Cellular Targets of AMRI-59

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMRI-59, initially identified as a specific inhibitor of Peroxiredoxin I (PRX I), is gaining attention for its potential as a radiosensitizer in cancer therapy. While its interaction with PRX I is well-documented, emerging evidence suggests that the cellular effects of this compound extend beyond this single target, implicating key signaling pathways crucial for cell survival and proliferation. This technical guide provides a comprehensive overview of the known and putative cellular targets of this compound beyond PRX I, with a focus on its modulatory effects on the ERK and CREB-1 signaling pathways. This document summarizes the current understanding, details relevant experimental methodologies, and presents signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction

This compound is a small molecule inhibitor that has shown significant promise in enhancing the efficacy of radiotherapy in non-small cell lung cancer (NSCLC) cells. Its primary mechanism of action involves the inhibition of Peroxiredoxin I (PRX I), a key antioxidant enzyme, leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptotic cell death. However, a complete understanding of its cellular interactome is crucial for predicting its full therapeutic potential and potential off-target effects. This guide delves into the reported cellular targets of this compound beyond PRX I, providing a technical resource for researchers in oncology and drug discovery.

Confirmed Primary Target: Peroxiredoxin I (PRX I)

The direct interaction of this compound with PRX I is the most well-characterized aspect of its mechanism of action. This interaction inhibits the peroxidase activity of PRX I, leading to an increase in intracellular ROS levels, which in turn sensitizes cancer cells to radiation-induced damage.

Cellular Targets and Pathways Beyond PRX I

While direct binding studies for targets other than PRX I are not yet available in the public domain, significant evidence points to the modulation of key signaling pathways upon this compound treatment. These effects are likely downstream consequences of PRX I inhibition and the resultant oxidative stress.

Suppression of the ERK Signaling Pathway

Studies have consistently shown that this compound treatment leads to the suppression of Extracellular signal-regulated kinase (ERK) phosphorylation[1]. The ERK pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival.

Table 1: Quantitative Data on this compound's Effect on ERK Pathway

| Parameter | Cell Lines | Concentration of this compound | Observed Effect | Reference |

| p-ERK Levels | NCI-H460, NCI-H1299 | 10-30 µM | Suppression of ERK phosphorylation | [1] |

| Radiosensitization | NCI-H460, NCI-H1299 | 30 µM | Dose enhancement ratios of 1.51 and 2.12, respectively | [1] |

Note: The suppression of ERK phosphorylation is an indirect effect observed upon this compound treatment. No direct binding data is currently available.

Inhibition of CREB-1 Activity

This compound has been reported to suppress the activity of cAMP response element-binding protein 1 (CREB-1), a transcription factor that plays a crucial role in promoting cell survival and proliferation. The inhibition of CREB-1 activity by this compound contributes to its radiosensitizing effects.

Table 2: Data on this compound's Effect on CREB-1

| Parameter | Cell Line | Concentration of this compound | Observed Effect | Reference |

| CREB-1 Activity | NSCLC cells | Not specified | Suppression of CREB-1 activity |

Note: The suppression of CREB-1 activity is an indirect effect. Direct binding studies have not been reported.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways affected by this compound.

Experimental Protocols for Target Identification and Validation

While specific proteomic studies for this compound are not yet published, the following are standard methodologies that can be employed to identify and validate its cellular targets.

Affinity Purification-Mass Spectrometry (AP-MS)

This technique is a powerful tool for identifying direct binding partners of a small molecule.

Experimental Workflow:

-

Immobilization of this compound: this compound is chemically modified to be immobilized on a solid support (e.g., agarose or magnetic beads) while retaining its biological activity.

-

Cell Lysate Preparation: Cells of interest are lysed to release proteins.

-

Affinity Chromatography: The cell lysate is incubated with the this compound-immobilized beads. Proteins that bind to this compound will be captured.

-

Washing: Non-specific binders are removed through a series of wash steps.

-

Elution: Bound proteins are eluted from the beads.

-

Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry (e.g., LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular context by measuring the thermal stability of proteins upon ligand binding.

Experimental Workflow:

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

-

Protein Quantification: The amount of soluble target protein at each temperature is quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of this compound indicates direct binding.

Immunoblotting for Pathway Analysis

To confirm the downstream effects of this compound on signaling pathways, immunoblotting is a standard and effective technique.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound for desired time points.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, CREB-1) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising radiosensitizing agent with a well-established primary target, PRX I. The current body of evidence strongly suggests that its cellular activity extends to the modulation of critical survival pathways, including the ERK and CREB-1 signaling cascades. However, the absence of comprehensive, unbiased proteomic studies means that a complete picture of this compound's cellular interactome remains to be elucidated.

Future research should prioritize the use of advanced proteomic techniques, such as AP-MS and CETSA, to systematically identify all direct binding partners of this compound. Such studies will not only provide a more complete understanding of its mechanism of action but also help in identifying potential biomarkers for predicting patient response and uncovering any potential off-target liabilities. A thorough characterization of this compound's cellular targets will be instrumental in its continued development as a novel cancer therapeutic.

References

AMRI-59 and the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMRI-59 is a specific pharmaceutical inhibitor of Peroxiredoxin I (PRX I), an enzyme that plays a crucial role in the cellular antioxidant response.[1][2] By targeting PRX I, this compound disrupts redox homeostasis, leading to an accumulation of intracellular reactive oxygen species (ROS). This elevation in ROS induces significant DNA damage, culminating in apoptotic cell death. Notably, this compound has been shown to function as a potent radiosensitizer, enhancing the efficacy of ionizing radiation in non-small cell lung cancer (NSCLC) models.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of Peroxiredoxin I (PRX I).[1][2] PRX I is a key antioxidant enzyme responsible for reducing hydrogen peroxide (H₂O₂) to water.[2] Inhibition of PRX I by this compound leads to the accumulation of intracellular ROS, which in turn causes oxidative stress and cellular damage.[1][2][3]

The primary consequences of this compound-mediated PRX I inhibition in the context of DNA damage are:

-

Increased DNA Damage: Elevated ROS levels lead to oxidative damage to DNA, including the formation of double-strand breaks. This is evidenced by the increased expression of the DNA damage marker, γH2AX.[1][2]

-

Induction of Apoptosis: The substantial DNA damage and cellular stress trigger the intrinsic apoptotic pathway. This is characterized by the disruption of the mitochondrial potential and the activation of caspase-3.[1][2]

-

Suppression of ERK Signaling: this compound, particularly in combination with ionizing radiation, has been shown to suppress the phosphorylation of ERK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cell survival.[1][2]

As a radiosensitizer, this compound synergizes with ionizing radiation (IR) to enhance cancer cell killing.[1][2][3] IR itself generates ROS, and the combination with this compound leads to a significant augmentation of ROS production and its downstream cytotoxic effects.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Radiosensitization Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | This compound Concentration (µM) | Dose Enhancement Ratio (DER) | Reference |

| NCI-H460 | 30 | 1.51 | [1][2] |

| NCI-H1299 | 30 | 2.12 | [1][2] |

Table 2: In Vivo Tumor Growth Delay with this compound and Ionizing Radiation (IR)

| Cell Line Xenograft | Treatment | Tumor Growth Delay (days) | Enhancement Factor | Reference |

| NCI-H460 | This compound + IR | 26.98 | 1.73 | [1][2] |

| NCI-H1299 | This compound + IR | 14.88 | 1.37 | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on the DNA damage response.

Clonogenic Survival Assay

This assay is used to determine the long-term survival and proliferative capacity of cells after treatment with this compound and/or ionizing radiation.

Protocol:

-

Cell Seeding: Plate NSCLC cells (e.g., NCI-H460, NCI-H1299) in 6-well plates at a density of 500-1000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM, 30 µM) for a specified duration (e.g., 24 hours).

-

Irradiation: Following this compound treatment, irradiate the cells with different doses of γ-ionizing radiation (e.g., 2, 4, 6 Gy).

-

Incubation: Replace the treatment medium with fresh culture medium and incubate the cells for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. The dose enhancement ratio (DER) can be calculated from the survival curves.

Western Blot Analysis for DNA Damage and Apoptosis Markers

This technique is used to detect and quantify key proteins involved in the DNA damage response and apoptosis.

Protocol:

-

Cell Lysis: After treatment with this compound and/or IR, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against γH2AX, cleaved caspase-3, total ERK, phosphorylated ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

Protocol:

-

Cell Seeding: Seed cells in a 96-well black plate or on coverslips.

-

Treatment: Treat the cells with this compound and/or IR as required.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), at a final concentration of 10 µM for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The fluorescence intensity is proportional to the amount of intracellular ROS.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound's mechanism of action.

References

Methodological & Application

Application Notes and Protocols for AMRI-59 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for AMRI-59, a specific inhibitor of peroxiredoxin (PRX) I enzyme activity. The following sections detail the methodologies for key experiments, summarize quantitative data, and illustrate the relevant biological pathways and workflows.

Core Concept: this compound as a Radiosensitizer

This compound has been identified as a promising radiosensitizer, particularly in non-small cell lung cancer (NSCLC) cells. Its mechanism of action involves the inhibition of PRX I, leading to an accumulation of reactive oxygen species (ROS), which in turn enhances the cytotoxic effects of ionizing radiation (IR). This ultimately promotes apoptotic cell death through the modulation of key signaling pathways.[1][2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies of this compound in combination with ionizing radiation in NCI-H460 and NCI-H1299 NSCLC cell lines.

| Parameter | NCI-H460 | NCI-H1299 | Reference |

| This compound Concentration for Radiosensitization | 10 µM, 30 µM | 10 µM, 30 µM | [1] |

| Ionizing Radiation (IR) Doses | 3 Gy, 5 Gy | 3 Gy, 5 Gy | [1] |

| Dose Enhancement Ratio (30 µM this compound) | 1.51 | 2.12 | [1][2][5] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and findings from studies on this compound.

Cell Culture

-

Cell Lines: Human non-small cell lung cancer cell lines NCI-H460 and NCI-H1299.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, thereby measuring cell reproductive death after treatment.

-

Cell Seeding: Plate cells in 6-well plates at a density of 500-1000 cells per well.

-

Treatment: After 24 hours, treat the cells with this compound (10 µM or 30 µM) for a specified duration before or concurrently with ionizing radiation (3 Gy or 5 Gy).

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Fixation and Staining:

-

Wash the colonies gently with Phosphate Buffered Saline (PBS).

-

Fix the colonies with a solution of 6% glutaraldehyde for 30 minutes.

-

Stain the fixed colonies with 0.5% crystal violet solution for 30 minutes.

-

-

Colony Counting: Count colonies containing at least 50 cells. The plating efficiency and surviving fraction are calculated based on the number of colonies in treated versus untreated wells.

Reactive Oxygen Species (ROS) Detection

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Preparation: Seed cells in a 96-well plate or on coverslips.

-

Treatment: Treat cells with this compound and/or IR as required for the experiment.

-

Staining:

-

Wash the cells with warm PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

-

Analysis:

-

Fluorescence Microscopy: Visualize ROS production using a fluorescence microscope.

-

Flow Cytometry/Plate Reader: Quantify the fluorescence intensity at an excitation/emission of ~485/535 nm.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

The JC-1 dye is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Cell Preparation: Culture and treat cells as required for the experiment.

-

Staining:

-

Resuspend cells at approximately 1x10^6 cells/mL in warm medium.

-

Add JC-1 dye to a final concentration of 2 µM.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Analysis:

-

Analyze the cells by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel). A shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential.

-

Apoptosis Assay (Propidium Iodide Staining)

Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying dead cells.

-

Cell Preparation: Collect both adherent and floating cells after treatment.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

-